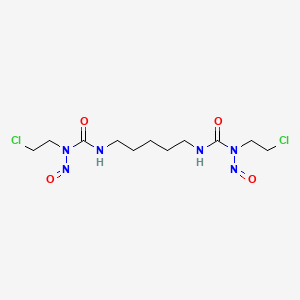

Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-

描述

属性

CAS 编号 |

60784-44-3 |

|---|---|

分子式 |

C11H20Cl2N6O4 |

分子量 |

371.22 g/mol |

IUPAC 名称 |

1-(2-chloroethyl)-3-[5-[[2-chloroethyl(nitroso)carbamoyl]amino]pentyl]-1-nitrosourea |

InChI |

InChI=1S/C11H20Cl2N6O4/c12-4-8-18(16-22)10(20)14-6-2-1-3-7-15-11(21)19(17-23)9-5-13/h1-9H2,(H,14,20)(H,15,21) |

InChI 键 |

IUOREBDXBDTVOS-UHFFFAOYSA-N |

规范 SMILES |

C(CCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O |

产品来源 |

United States |

准备方法

Preparation Methods of Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-)

Detailed Synthetic Routes and Reaction Conditions

Synthesis of the Bis(2-chloroethyl)urea Intermediate

A patented improved process (WO2017154019A1) describes the preparation of 1,3-bis(2-chloroethyl)urea, a closely related compound, which serves as a useful intermediate for nitrosourea derivatives. The process involves:

- Reacting 2-chloroethanamine hydrochloride with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) solvent.

- The reaction is performed initially at 25–30°C, then heated to 65–70°C and maintained for 14 hours.

- After completion, water is added, layers are separated, and the organic phase is purified by washing and solvent removal.

- Co-distillation with isopropanol is used to enhance purity.

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvents |

|---|---|---|---|---|

| Carbonyldiimidazole + 2-chloroethanamine hydrochloride | CDI (0.3–0.6 molar ratio) in THF | 25–30 (initial), 65–70 (heating) | 14 hours (heating) | THF, water, ethyl acetate, isopropanol (co-distillation) |

This method yields the bis(2-chloroethyl)urea intermediate with purity greater than 95%, often exceeding 99% after purification steps.

Nitrosation to Form Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-)

The nitrosation step converts the urea intermediate into the nitrosourea compound:

- The bis(2-chloroethyl)urea is dissolved in a mixture of dilute hydrochloric acid and acetic acid.

- The solution is cooled to 0–5°C.

- Sodium nitrite is added slowly over several hours under stirring at low temperature.

- The reaction mixture is then worked up by extraction with dichloromethane and purification.

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvents/Acids |

|---|---|---|---|---|

| Nitrosation | Sodium nitrite in HCl/acetic acid | 0–5 | 3 hours (addition) + 1 hour stirring | Dilute HCl, Acetic acid, DCM (extraction) |

This process produces the nitrosourea compound with high purity (preferably >97%, often >99.5%) and good yield.

Industrial Production Considerations

Industrial synthesis adapts the above laboratory-scale methods with optimizations such as:

- Use of continuous flow reactors for better temperature and reaction time control.

- Automated reagent addition to maintain strict low-temperature conditions during nitrosation.

- Advanced purification techniques including silica gel treatment, recrystallization from hydrocarbon or ether solvents (e.g., n-heptane, methyl tertiary butyl ether).

- Crystallization is monitored by powder X-ray diffraction (PXRD) and infrared (IR) spectroscopy to ensure batch consistency.

Analysis of Chemical Reactions Involved

Reaction Types

- Formation of Urea Linkage: Nucleophilic attack of amines on isocyanate or CDI-activated intermediates.

- Nitrosation: Electrophilic substitution of amine hydrogens by nitrosonium ions generated from sodium nitrite and acid.

- Substitution Reactions: The 2-chloroethyl groups can undergo nucleophilic substitution under basic conditions, allowing further functionalization.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Urea formation | Carbonyldiimidazole, 2-chloroethanamine hydrochloride | THF solvent, 25–70°C | CDI molar ratio 0.3–0.6; prolonged heating needed |

| Nitrosation | Sodium nitrite, HCl, acetic acid | 0–5°C, slow addition | Low temperature critical to avoid decomposition |

| Purification | Silica gel, solvents (DCM, n-heptane, ethers) | Ambient to low temperature | Crystallization monitored by PXRD and IR |

Data Tables Summarizing Preparation Parameters and Outcomes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting materials | 1,5-diaminopentane, 2-chloroethyl isocyanate or 2-chloroethanamine hydrochloride | Same, with higher purity and bulk sourcing |

| Solvents | THF, water, ethyl acetate, DCM | THF, DCM, hydrocarbon solvents, ethers |

| Reaction temperature | 25–70°C (urea formation), 0–5°C (nitrosation) | Controlled via automated reactors |

| Reaction time | 14 hours (urea formation), 3+1 hours (nitrosation) | Optimized for throughput |

| Purity of final product | >97% (lab), >99.5% after purification | >99.5% with crystallization and silica gel treatment |

| Analytical methods | PXRD, IR, HPLC-UV | PXRD, IR, HPLC-UV, LC-MS |

化学反应分析

Types of Reactions

Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form amines.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

科学研究应用

Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activity, including its effects on cellular processes.

Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, which can inhibit cancer cell growth.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) involves the formation of DNA cross-links. The chloroethyl groups react with DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation. The nitroso groups may also contribute to the compound’s biological activity by generating reactive nitrogen species.

相似化合物的比较

Chemical Structure :

Toxicity Profile :

- LD₅₀ (Intraperitoneal, Rat) : 45 mg/kg, indicating high acute toxicity .

- Mutagenicity : Demonstrated in mammalian cell systems (500 µmol/L/16H in Chinese hamster cells) .

- Safety Concerns: Classified as a poison due to its N-nitroso group, which decomposes into toxic Cl⁻ and NOₓ fumes upon heating .

Comparison with Structurally Similar Chloroethylnitrosoureas

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)

- Structure : Lacks the pentamethylene linker; two 2-chloroethyl groups directly attached to the urea core.

- Biological Activity: DNA Cross-Linking: Induces interstrand cross-links in bone marrow DNA but at lower efficiency compared to some analogs (e.g., 1-(2-chloroethyl)-3-(methylene-carboxamido)urea) . Toxicity: Dose-limiting hematopoietic toxicity (delayed myelosuppression) observed in clinical trials .

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

- Structure : Cyclohexyl group replaces one 2-chloroethyl moiety.

- Pharmacokinetics : High lipid solubility enables cerebrospinal fluid penetration (3-fold higher than plasma in dogs) .

- DNA Interaction : Binds nucleic acids via alkylation and proteins via carbamoylation, contributing to dual mechanisms of cytotoxicity .

1,1'-Hexamethylenebis(3-(2-Chloroethyl)-3-Nitroso-Urea

- Structure : Hexamethylene (6-carbon) linker instead of pentamethylene.

- Predicted Properties : Higher molecular weight (C₁₂H₂₂Cl₂N₆O₄) and distinct collision cross-section values (e.g., 185.8 Ų for [M+H]+), suggesting altered solubility and biodistribution compared to the pentamethylene analog .

- Data Limitations: No clinical or in vivo toxicity data reported; structural extrapolation suggests mutagenicity and carcinogenicity risks akin to other N-nitroso compounds .

Chlorozotocin

- Structure : Contains a glucose moiety instead of a hydrocarbon linker.

- Activity : Lower carbamoylating activity but comparable DNA cross-link removal kinetics to BCNU in rat bone marrow .

Mechanistic and Functional Comparisons

DNA Damage Profiles

| Compound | DNA Cross-Links | Single-Strand Breaks | Carbamoylating Activity |

|---|---|---|---|

| 1,1'-Pentamethylene Bis | Moderate* | High* | Low* |

| BCNU | Moderate | Low | High |

| CCNU | High | Moderate | Moderate |

| Hydroxylated Analogs† | Low | High | Variable |

*Inferred from structural analogs; †e.g., 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (Compound I) .

- Cross-Linking vs. Antitumor Efficacy : High cross-linkers (e.g., CCNU) correlate with superior antileukemic activity, while compounds inducing single-strand breaks (e.g., hydroxylated derivatives) exhibit higher mutagenicity but lower therapeutic value .

- Carbamoylation Role: Inhibits DNA repair in normal cells (e.g., 1-(2-chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea), exacerbating toxicity in carbamoylating agents like BCNU .

Toxicity and Therapeutic Index

| Compound | LD₅₀ (mg/kg, Rat) | Mutagenicity (V-79 Cells) | Key Toxicities |

|---|---|---|---|

| 1,1'-Pentamethylene Bis | 45 (ip) | 500 µmol/L/16H | Hematopoietic, Hepatic |

| BCNU | 20 (iv) | Dose-dependent | Myelosuppression, Renal |

| CCNU | 20 (iv) | High at high toxicity | Gastrointestinal, CNS‡ |

‡Due to lipid solubility and CNS penetration .

- Solvency Impact: Higher octanol/water distribution coefficients (e.g., CCNU) enhance tissue penetration but increase systemic toxicity .

- Structural Optimization: Non-carbamoylating analogs with short alkyl linkers (e.g., pentamethylene vs. hexamethylene) may balance efficacy and safety .

生物活性

Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- (CAS No. 60784-44-3), is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxicity in various cancer cell lines, and relevant case studies.

- Molecular Formula : C11H20Cl2N6O4

- Molecular Weight : 371.27 g/mol

- CAS Number : 60784-44-3

Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- belongs to the class of N-(2-chloroethyl)-N-nitrosoureas. These compounds are known for their ability to release nitric oxide (NO) upon decomposition, which is a crucial factor in their cytotoxic activity against cancer cells. The release of NO can induce apoptosis and inhibit tumor growth by affecting cellular signaling pathways and promoting oxidative stress within the cells .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to other nitrosoureas:

| Compound Name | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- | A549 (Lung) | 41 ± 4 | Selectively toxic compared to normal cells |

| MCF-7 (Breast) | 38 ± 1 | Similar activity under normoxic conditions | |

| Carmustine (BCNU) | A549 | >150 | Less effective compared to Urea compound |

| Nimustine | MCF-7 | >75 | Similar trend observed |

The data indicates that Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- exhibits significant cytotoxicity in hypoxic conditions, which is often encountered in solid tumors .

Case Studies

Case Study 1 : A study conducted on the A549 lung cancer cell line showed that Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso- effectively induced cell cycle arrest at the G2/M phase. This mechanism was linked to the compound's ability to release NO under physiological conditions .

Case Study 2 : Another study highlighted the comparative effectiveness of this compound against MCF-7 breast cancer cells. The results indicated that it maintained its cytotoxic efficacy even in hypoxic environments, with an IC50 value of approximately 38 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。